Neutrophil elastase inhibitor 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neutrophil elastase inhibitor 5 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease enzyme primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 5 typically involves the use of specific coupling reagents and protective groups to ensure the selective formation of the desired product. A common synthetic route includes the use of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate as a coupling reagent . The reaction conditions often involve maintaining a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to ensure the final product meets industry standards. The production process is designed to be efficient and cost-effective while maintaining high quality.
Analyse Chemischer Reaktionen
Types of Reactions: Neutrophil elastase inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Neutrophil elastase inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding the role of neutrophil elastase in various biological processes and diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Wirkmechanismus
Neutrophil elastase inhibitor 5 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn decreases tissue damage and inflammation. The molecular targets involved include the catalytic triad of serine, histidine, and aspartate residues within the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Elafin: A natural inhibitor of neutrophil elastase with anti-inflammatory properties.
Symplostatins: Natural compounds with potent elastase inhibitory activity.
Uniqueness: Neutrophil elastase inhibitor 5 is unique due to its high selectivity and potency in inhibiting neutrophil elastase. Unlike some other inhibitors, it does not significantly affect other proteases, making it a valuable tool for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C24H18N4O4 |
---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
(2S)-2-[[3-[(2-hydroxynaphthalen-1-yl)diazenyl]pyridine-2-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H18N4O4/c29-19-13-12-15-7-4-5-10-17(15)21(19)28-27-18-11-6-14-25-22(18)23(30)26-20(24(31)32)16-8-2-1-3-9-16/h1-14,20,29H,(H,26,30)(H,31,32)/t20-/m0/s1 |
InChI-Schlüssel |
SYTDKDNZPVIALG-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.